(2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid
Description
“(2-((3-Hydroxypropyl)amino)pyrimidin-5-yl)boronic acid” is a boronic acid-functionalized pyrimidine derivative characterized by a 3-hydroxypropylamino substituent at the 2-position of the pyrimidine ring. This structural motif positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing complex heteroaryl systems for pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C7H12BN3O3 |
|---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
[2-(3-hydroxypropylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O3/c12-3-1-2-9-7-10-4-6(5-11-7)8(13)14/h4-5,12-14H,1-3H2,(H,9,10,11) |
InChI Key |
XCVUTCBKLKURJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NCCCO)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyrimidine ring with a metal (such as lithium or magnesium), followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction directed by an ortho-directing group, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
(2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid is a chemical compound with the molecular formula C7H12BN3O3 . While specific applications and case studies for this exact compound are not widely available in the provided search results, the information provided can help infer potential applications based on its structural components and related compounds.
Potential Applications Based on Structural Components
The compound contains a pyrimidine ring, a boronic acid group, and a hydroxypropylamino substituent. Each of these moieties contributes to its potential applications:
-
Boronic acids Boronic acids are known for their ability to form reversible covalent bonds with diols, which are molecules containing two hydroxyl (OH) groups. This property is often exploited in applications such as:
- Sensors: Boronic acids can be used to create sensors for detecting carbohydrates and other diol-containing compounds .
- Drug delivery: Boronic acid derivatives can be used for targeted drug delivery, where they selectively bind to specific tissues or cells .
- Catalysis: Boronic acids can act as catalysts in various organic reactions .
- Pyrimidines Pyrimidines are a class of organic compounds that are fundamental building blocks of nucleic acids (DNA and RNA) . They are also present in various biologically active molecules, so they are commonly used in medicinal chemistry .
- Hydroxypropylamino group The presence of a hydroxypropylamino group can influence the compound's solubility, reactivity, and interactions with biological systems.
Related Research and Potential Applications
The search results provide some context regarding related compounds and their applications, which can be helpful in inferring potential uses of this compound:
- Thienopyrimidines as inhibitors: Research on thienopyrimidines has shown that modifications at the C2 position significantly affect inhibitory potency . Introducing a hydroxypropyl substituent at a similar position in a pyrimidine derivative might influence its biological activity .
- Protein kinase inhibitors: 6-amino-7-deaza-purine derivatives, which are structurally related to pyrimidines, have been investigated as protein kinase modulators . These compounds have potential applications in treating cellular proliferation disorders, viral infections, and immune-related disorders .
- Leishmania N-Myristoyltransferase Inhibitors: Thienopyrimidine derivatives have been explored as inhibitors of Leishmania N-Myristoyltransferase (NMT) . Given the structural similarity, this compound might also be investigated for similar applications .
Mechanism of Action
The mechanism of action of (2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidin-5-yl Boronic Acid Derivatives
*Inferred based on substituent polarity.
Physicochemical Properties
The 3-hydroxypropylamino group confers superior hydrophilicity compared to methyl or chloro substituents, likely enhancing aqueous solubility. This contrasts with 2-chloro-5-pyrimidineboronic acid, which exhibits low water solubility due to its hydrophobic halogen substituent . The hydroxypropyl side chain may also improve bioavailability in biological systems compared to methoxy or dimethylamino analogs.
Reactivity in Cross-Coupling Reactions
Electron-donating substituents (e.g., amino, hydroxypropylamino) increase the electron density of the pyrimidine ring, accelerating transmetallation in Suzuki reactions. For example, (2-methoxypyrimidin-5-yl)boronic acid has been successfully used in synthesizing 4,6-di(pyridyl)pyrimidine derivatives under Pd catalysis . The target compound’s hydroxypropylamino group, being strongly electron-donating, is expected to exhibit comparable or superior reactivity. In contrast, electron-withdrawing groups (e.g., chloro) reduce coupling efficiency due to ring deactivation .
Biological Activity
(2-((3-Hydroxypropyl)amino)pyrimidin-5-YL)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug delivery and enzyme inhibition.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₄H₆BN₃O₂
- Molecular Weight : 138.92 g/mol
- CAS Number : 936250-22-5
The structure features a pyrimidine ring, which is significant for its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of pyrimidine have been linked to the inhibition of tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Studies have demonstrated that boronic acids can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis and function. This compound's structure may enhance its interaction with bacterial targets .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This compound may similarly inhibit specific enzymes involved in cancer progression or bacterial metabolism.
- Cellular Uptake : The presence of the hydroxypropyl group may enhance cellular permeability, facilitating the compound's uptake into target cells, thereby increasing its efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study on pyrimidine derivatives indicated that certain modifications could lead to enhanced anticancer activity through selective inhibition of cancer cell proliferation . For example, a related compound demonstrated significant cytotoxicity against breast cancer cell lines.
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of boronic acids found that they effectively inhibited the growth of various pathogens, including Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
